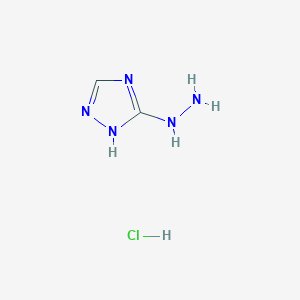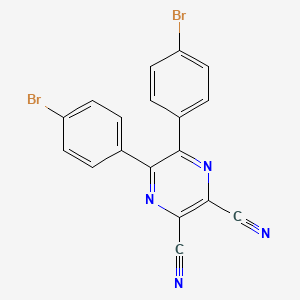
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H8Br2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromophenyl groups and two cyano groups attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazine-2,3-dicarbonitrile derivative with a bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like THF, DMF, and chloroform are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyrazine derivatives .
科学的研究の応用
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photocatalysis: Employed as a photoredox catalyst in visible-light mediated transformations.
作用機序
The mechanism of action of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile depends on its specific application:
Photocatalysis: The compound absorbs visible light and undergoes photoexcitation, generating reactive intermediates that drive chemical transformations.
Biological Activity: The bromophenyl and cyano groups may interact with biological targets, disrupting cellular processes and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Similar structure but with methoxythiophenyl groups instead of bromophenyl groups.
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile: Contains tert-butylphenyl groups, offering different steric and electronic properties.
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile: Features methylphenyl groups, affecting its reactivity and solubility.
Uniqueness
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of bromine atoms, which can be readily substituted, making it a versatile intermediate for further functionalization. Its ability to participate in various cross-coupling reactions also enhances its utility in organic synthesis .
特性
CAS番号 |
5015-35-0 |
|---|---|
分子式 |
C18H8Br2N4 |
分子量 |
440.1 g/mol |
IUPAC名 |
5,6-bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H8Br2N4/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-16(10-22)15(9-21)23-17/h1-8H |
InChIキー |
LSKHCUUIHXQQLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)Br)C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)

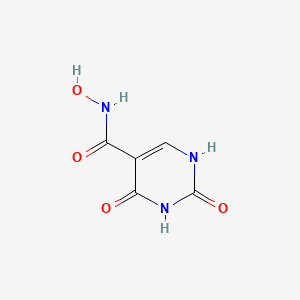
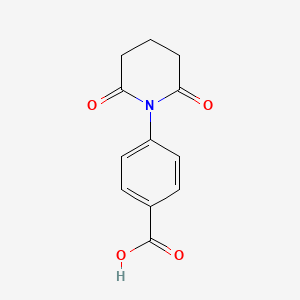
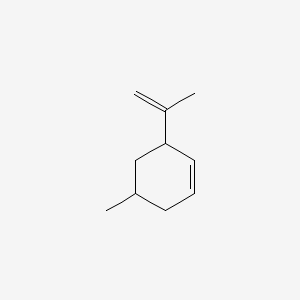
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
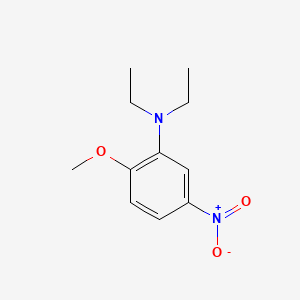
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
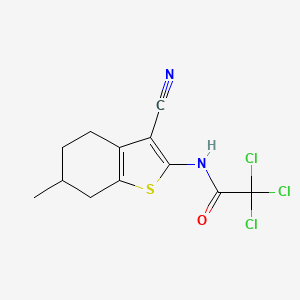
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
